2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked ethyl oxo moiety bearing a p-tolylamino group at position 5 (Figure 1).
Properties
IUPAC Name |
2-chloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXBMANFNCJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through a mechanism similar to other aromatic compounds containing the indole nucleus.
Biological Activity
The compound 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 418.91 g/mol. The structure features a thiadiazole ring, which is known for its significant role in medicinal chemistry.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Thiadiazole compounds have been reported to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives show promising activity against bacterial and fungal strains.
- Adenosine Receptor Modulation : Certain thiadiazole derivatives act as adenosine receptor antagonists, which can be beneficial in treating conditions like asthma and cardiovascular diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A study found that compounds similar to this compound exhibited significant inhibitory effects on tumor growth in various cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.17 | Apoptosis Induction |
| Compound B | HeLa | 0.19 | Cell Cycle Arrest |
| This compound | A549 | 0.08 | Inhibition of VEGFR |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties.
Case Study: Antimicrobial Efficacy
In a comparative study, several thiadiazole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 12 |
| This compound | Candida albicans | 10 |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Adenosine Receptors : This compound exhibits affinity for adenosine receptors (A1 and A3), influencing pathways related to inflammation and pain .
- Enzyme Inhibition : Molecular docking studies suggest that it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. The incorporation of the 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl) moiety has been linked to the inhibition of various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole effectively inhibited tumor growth by inducing apoptosis in liver cancer cells through the inhibition of VEGFR-2 and AKT signaling pathways .
Antimicrobial Properties
Thiadiazole derivatives have been reported to possess broad-spectrum antimicrobial activity. The specific structure of 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may enhance its efficacy against both gram-positive and gram-negative bacteria. A comparative study noted that similar compounds exhibited potent antibacterial effects, suggesting that this compound could be explored for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been well-documented. Research indicates that compounds with similar structures can inhibit inflammatory mediators such as TNF-alpha and IL-6. This suggests that This compound could be evaluated for its ability to modulate inflammatory responses in various models of inflammation .
Case Studies
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle and Substitutions
The target compound shares the 1,3,4-thiadiazole scaffold with numerous derivatives but differs in substituent complexity:
- ZVT (): Contains a triazole ring instead of thiadiazole, with a fluorophenoxy group; this alters electronic properties and target specificity.
- Oxadiazole-thiadiazole hybrids (–8) : Combine dual heterocycles (oxadiazole and thiadiazole), enhancing structural rigidity and antimicrobial potency compared to single-core analogs.
Functional Group Analysis
- Thioether linkage : Present in the target compound and oxadiazole-thiadiazole hybrids (e.g., 6b–6e , ), this group improves metabolic stability and may facilitate sulfur-mediated interactions with biological targets.
- Substituted benzamide: The chlorine substituent is a key differentiator. For example, N-(5-(3-Cyano-4-methyl-2-oxopyridin-1(2H)-yl)-1,3,4-thiadiazol-2-yl)benzamide (10, ) replaces chlorine with a cyano-pyridone system, altering electronic effects and hydrogen-bonding capacity.
Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives
Comparison of Yields and Conditions :
- N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (): Achieved in "high yield" via cyclization in dry acetonitrile.
- Oxadiazole-thiadiazole hybrids () : Yields range from 70–77% under reflux conditions with acetone as solvent.
- Compound 8e () : Synthesized in water under indium catalysis, achieving mild conditions and high efficiency.
Anticancer Potential
- Target compound analogs : Compounds with chlorine and aryl groups (e.g., 8e , ) inhibit PC3 prostate cancer cells by 55.71% at 5 μM, likely via pro-apoptotic mechanisms .
- derivatives: Substituents like cyanoacrylamido (e.g., 7f) enhance activity by modulating electron-withdrawing effects and binding to kinase domains.
Antimicrobial Activity
- Oxadiazole-thiadiazole hybrids (–8) : Exhibit MIC values as low as 2 μg/mL against Candida spp., attributed to ergosterol biosynthesis inhibition .
- Target compound: The p-tolylamino group may confer antifungal properties similar to cyclohexylamino-substituted analogs ().
Enzyme Inhibition
Preparation Methods
Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine
The thiadiazole core is synthesized via cyclodehydration of 2-chlorobenzoic acid (1a ) with thiosemicarbazide (2 ) in the presence of phosphorus oxychloride (POCl₃). A mixture of 1a (3.00 mmol) and POCl₃ (10 mL) is stirred at room temperature for 20 minutes, followed by the addition of thiosemicarbazide (3.00 mmol). The reaction is heated to 80–90°C for 1 hour, cooled, and quenched with 40 mL of water. Basification to pH 8 using 50% NaOH yields the 5-mercapto-1,3,4-thiadiazol-2-amine (3 ) as a pale-yellow solid after recrystallization from ethanol.
Key Characterization Data
Thioether Linkage: Attachment of 2-Oxo-2-(p-Tolylamino)ethyl Group
The mercapto group of 3 undergoes nucleophilic substitution with 2-chloro-N-(p-tolyl)acetamide (4 ). A solution of 3 (1.50 mmol) and 4 (1.65 mmol) in dry acetonitrile is stirred with triethylamine (2.00 mmol) at 60°C for 12 hours. The product, 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (5 ), is isolated via filtration and washed with cold ethanol.
Optimization Notes
- Solvent Choice : Acetonitrile enhances reaction kinetics compared to DMF or THF.
- Purification : Column chromatography (EtOAc/hexane, 3:7) removes unreacted 4 and byproducts.
Key Characterization Data
Analytical and Spectroscopic Validation
Structural Confirmation via NMR and X-ray Crystallography
The dihedral angle between the 4-chlorophenyl and thiadiazole rings is 3.4°, as determined by X-ray analysis. Intermolecular hydrogen bonds (N-H⋯O, C-H⋯S) stabilize the crystal lattice, consistent with related thiadiazole derivatives.
Purity and Stability Assessment
- HPLC Purity : >98% (C18 column, MeCN/H₂O, 70:30).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| EDC/HOBt Coupling | 75 | 98 | Mild conditions, high regioselectivity |
| POCl₃ Cyclization | 85 | 97 | Scalable, minimal byproducts |
Challenges and Mitigation Strategies
Q & A
Basic: What are the key synthetic steps and reaction optimization strategies for 2-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
Methodological Answer:
The synthesis involves sequential functionalization of the thiadiazole core. Key steps include:
- Coupling Reactions : Reacting a thiol-containing thiadiazole intermediate (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with a chloroacetyl derivative of p-toluidine to form the thioether linkage .
- Amide Bond Formation : Using benzoyl chloride derivatives (e.g., 2-chlorobenzoyl chloride) under basic conditions (triethylamine) in solvents like dichloromethane .
- Optimization :
- Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
- Control temperature (reflux conditions) and pH to minimize side reactions like hydrolysis .
- Purify via recrystallization or column chromatography .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR identifies substituents (e.g., p-tolylamino protons at δ 7.2–7.5 ppm, thiadiazole carbons at ~160–170 ppm) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
| Technique | Key Application | Example Evidence |
|---|---|---|
| NMR | Substituent mapping | |
| X-ray | Crystal packing |
Advanced: How can computational modeling elucidate target interactions and binding affinities?
Methodological Answer:
- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding modes with biological targets (e.g., enzymes, DNA). Focus on the thiadiazole and benzamide moieties as pharmacophores .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD analysis) .
- Validation : Cross-reference with experimental data (e.g., IC50 values from enzyme inhibition assays) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Modify the benzamide (e.g., 2-chloro vs. 2-bromo) or p-tolylamino group to assess impact on bioactivity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
- Data Correlation : Use statistical tools (e.g., PCA) to link electronic properties (Hammett constants) with activity trends .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions .
- Orthogonal Validation : Confirm activity via independent methods (e.g., apoptosis assays alongside cytotoxicity screens) .
- Dosage Optimization : Re-evaluate dose-response curves to identify non-linear effects .
Advanced: How to troubleshoot low yields or impurities in synthesis?
Methodological Answer:
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., chloroacetyl chloride reactions) .
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl .
- Analytical Cross-Check : Use HPLC or GC-MS to trace impurities to specific steps .
Advanced: How does crystallographic data inform solubility and formulation studies?
Methodological Answer:
- Crystal Packing Analysis : Identify hydrogen-bonding networks (e.g., N–H···O interactions) that influence solubility .
- Polymorph Screening : Use solvent-drop grinding to isolate forms with enhanced bioavailability .
- Co-Crystallization : Test with co-formers (e.g., succinic acid) to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
